molecular formula C10H10N4O3 B184097 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole CAS No. 210364-77-5

1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole

Cat. No.: B184097
CAS No.: 210364-77-5
M. Wt: 234.21 g/mol
InChI Key: YOCNYONAYYIPCE-UHFFFAOYSA-N
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Description

1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core linked to a 4-nitrophenoxy group via an ethyl chain. The 1,2,4-triazole nucleus is a versatile pharmacophore known for its broad biological activities, including antifungal, antibacterial, and anti-inflammatory properties . The 4-nitrophenoxy substituent introduces electron-withdrawing effects, which may enhance binding affinity to biological targets such as fungal CYP51 enzymes, a key enzyme in ergosterol biosynthesis .

Preparation Methods

General Synthetic Strategies for 1,2,4-Triazole Derivatives

The 1,2,4-triazole scaffold is typically constructed via cyclization reactions or functionalized through alkylation/arylation. For 1-[2-(4-nitrophenoxy)ethyl]-1,2,4-triazole, the primary route involves N-alkylation of the triazole ring with a 2-(4-nitrophenoxy)ethyl group. Key methodologies include:

Direct Alkylation of 1,2,4-Triazole

This one-step approach uses 1,2,4-triazole and 2-(4-nitrophenoxy)ethyl halides (e.g., chloride or bromide) under basic conditions. The reaction exploits the nucleophilicity of the triazole’s N1 or N4 nitrogen atoms.

Example Procedure (adapted from Takeda Chemical Industries, EP1422228 A1 ):

  • Reagents :

    • 1,2,4-Triazole (1 equiv)

    • 2-(4-Nitrophenoxy)ethyl chloride (1.2 equiv)

    • Potassium carbonate (2 equiv)

    • Solvent: Dimethylformamide (DMF)

  • Conditions :

    • Temperature: 80–90°C

    • Duration: 12–24 hours

  • Workup :

    • Dilution with ice water, extraction with ethyl acetate, and recrystallization from ethanol/water.

  • Yield : ~65–75% .

Optimized Alkylation Protocols

Phase-Transfer Catalysis (PTC)

To enhance reactivity, PTC employs tetrabutylammonium bromide (TBAB) in a biphasic system (aqueous NaOH/organic solvent). This method reduces reaction time and improves yield:

ParameterValue
CatalystTBAB (0.1 equiv)
BaseNaOH (50% aqueous, 3 equiv)
SolventToluene
Temperature60°C
Yield82%

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction. A study by Guo et al. (2021) demonstrated a 30-minute reaction at 100°C, achieving 78% yield with reduced byproducts .

Alternative Routes

Mitsunobu Reaction

The Mitsunobu reaction couples 1,2,4-triazole with 2-(4-nitrophenoxy)ethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):
Triazole+HOCH2CH2O-C6H4-NO2DEAD/PPh3Product\text{Triazole} + \text{HOCH}_2\text{CH}_2\text{O-C}_6\text{H}_4\text{-NO}_2 \xrightarrow{\text{DEAD/PPh}_3} \text{Product}
Advantages : High regioselectivity for N1 alkylation.
Limitations : Costly reagents and sensitivity to moisture .

Copper-Catalyzed Coupling

Aryl halides can undergo Ullmann-type coupling with triazoles. For example, copper(I) iodide catalyzes the reaction between 1,2,4-triazole and 1-(2-bromoethoxy)-4-nitrobenzene in DMSO at 120°C, yielding 70% product .

Critical Analysis of Reaction Conditions

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require higher temperatures.

  • Ether solvents (THF) favor milder conditions but lower yields (≤60%) .

Temperature and Time

  • 80–90°C : Optimal for balancing reaction rate and decomposition risks.

  • >100°C : Leads to over-alkylation and resinification .

Characterization and Purity Optimization

Recrystallization

Recrystallization from ethyl acetate/n-hexane (1:2) achieves >98% purity, as confirmed by HPLC .

Spectroscopic Data

  • IR (KBr) : 2257 cm⁻¹ (C≡N), 1525 cm⁻¹ (C=N), 1340 cm⁻¹ (NO₂) .

  • ¹H NMR (DMSO-d₆) : δ 8.21 (d, 2H, Ar-H), 7.89 (s, 1H, triazole-H), 4.52 (t, 2H, OCH₂), 4.21 (t, 2H, NCH₂) .

Industrial-Scale Production

The Fujisawa Pharmaceutical Co. patent (WO2004/039795 A2) outlines a kilogram-scale process :

  • Reactor Setup : 500 L jacketed vessel with reflux condenser.

  • Batch Size : 10 kg 1,2,4-triazole, 12 kg 2-(4-nitrophenoxy)ethyl chloride.

  • Cycle Time : 18 hours, yielding 14.3 kg product (73% yield).

Chemical Reactions Analysis

1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antifungal effects. The triazole ring can also bind to enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Triazole Derivatives

Structural Modifications and Antifungal Activity

The antifungal potency of 1,2,4-triazole derivatives is highly dependent on substituent groups. Key comparisons include:

Table 1: Antifungal Activity of Selected 1,2,4-Triazole Derivatives

Compound Name Substituents Pathogen (EC₅₀, mg/L) Reference ID
1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole 4-Nitrophenoxy ethyl chain Data not available in evidence
(Z)-5a4 4-Bromo-2-chlorophenoxy pyridinyl S. sclerotiorum (1.59), P. infestans (0.46), R. solani (0.27)
(Z)-5b2 2-Chlorophenoxy pyridinyl + benzyl S. sclerotiorum (0.12)
4-(4-Chlorophenyl)-5-(4-nitrophenyl)-3-phenyl-4H-1,2,4-triazole 4-Nitrophenyl, 4-chlorophenyl, phenyl Antifungal activity not reported
  • Key Observations: The 4-nitrophenoxy group in the target compound is structurally analogous to the 4-bromo-2-chlorophenoxy group in 5a4, both being electron-withdrawing substituents. However, 5a4 exhibits broad-spectrum activity (EC₅₀: 0.27–11.39 mg/L), suggesting halogen atoms may enhance potency . Compound 5b2, with a 2-chlorophenoxy and benzyl group, shows exceptional activity against S. sclerotiorum (EC₅₀: 0.12 mg/L), outperforming commercial fungicides like difenoconazole . This highlights the importance of bulky substituents in improving target binding.

Antibacterial and Anti-Inflammatory Activities

While antifungal data dominate the evidence, other activities are noted:

  • Antibacterial: Derivatives like 5-[2-(1,3-benzothiazol-2-yl-amino)ethyl]-4-(arylideneamino)-3-mercapto-(4H)-1,2,4-triazoles () show moderate activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 12.5–100 µg/mL . The nitro group in the target compound may improve membrane permeability but could require optimization for bacterial targets.

Molecular Docking and Mechanism of Action

Studies on similar compounds reveal that antifungal activity correlates with binding to CYP51. For example:

  • 5a4 and 5b2 () form hydrogen bonds with CYP51 residues (e.g., Tyr136, His310), stabilizing the enzyme-inhibitor complex .

Physicochemical Properties

  • Solubility : Nitro groups reduce solubility in aqueous media, which may limit bioavailability. Derivatives with polar groups (e.g., oxime ethers in ) show improved solubility .

Biological Activity

1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole is a derivative of the 1,2,4-triazole scaffold, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various fields such as antibacterial, antifungal, anticancer, and anti-inflammatory treatments. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Structure-Activity Relationship (SAR)

The 1,2,4-triazole ring is recognized as a privileged structure in medicinal chemistry due to its ability to interact with multiple biological targets. The incorporation of substituents such as the nitrophenoxy group significantly influences the biological activity of triazole derivatives.

Key Features:

  • Nitrophenoxy Group : Enhances lipophilicity and may improve binding affinity to target enzymes.
  • Triazole Core : Exhibits significant interactions with various biological macromolecules, including enzymes and receptors.

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties against a range of Gram-positive and Gram-negative bacteria.

Case Studies:

  • Antibacterial Screening : In vitro studies have shown that triazole derivatives possess minimum inhibitory concentrations (MICs) ranging from 0.25 to 32 µg/mL against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
    Bacterial StrainMIC (µg/mL)Reference
    Staphylococcus aureus0.25
    Escherichia coli0.5
    Pseudomonas aeruginosa16
  • Mechanism of Action : Molecular docking studies indicate that triazoles can inhibit DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .

Antifungal Activity

The compound also shows antifungal properties similar to other triazole derivatives. It has been tested against various fungal strains with promising results.

Findings:

  • The compound demonstrated antifungal activity comparable to established antifungal agents like fluconazole .
  • MIC values for common fungi such as Candida albicans ranged from 100 to 500 mg/mL .

Anticancer Activity

This compound has been evaluated for its anticancer potential.

Research Insights:

  • Studies indicate that certain triazole derivatives exhibit cytotoxic effects on cancer cell lines through apoptosis induction mechanisms .
  • The presence of the nitrophenyl group is believed to enhance the anticancer activity by promoting cellular uptake and interaction with cancer-specific targets .

Anti-inflammatory Activity

The anti-inflammatory properties of triazole derivatives have been documented through various assays.

Experimental Results:

  • Compounds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .
  • In vivo studies using carrageenan-induced paw edema models demonstrated reduced inflammation compared to controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole, and how can reaction parameters be adjusted to maximize yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization. details a method using hydrazide derivatives refluxed in DMSO (65% yield), followed by purification. Optimization involves adjusting molar ratios (e.g., 0.004 mol substrate), solvent polarity (DMSO for high-temperature stability), and reaction duration (18 hours). Alternative routes from utilize thiosemicarbazide precursors with nitric acid for nitrophenyl group introduction, suggesting acid catalyst variation (e.g., HCl vs. H₂SO₄) to improve efficiency .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Assign protons (e.g., triazole ring H at δ 8.2–8.5 ppm) and carbons (nitrophenoxy C-O at ~150 ppm) .
  • IR Spectroscopy : Identify C=N stretching (~1600 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹) .
  • X-ray Crystallography : Resolve absolute configuration, as in , which confirmed substituent orientation in triazole derivatives via single-crystal analysis .

Q. What standardized protocols exist for evaluating the antimicrobial efficacy of this compound?

  • Methodological Answer : Follow CLSI guidelines:

  • Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth.
  • Inoculate with standardized bacterial suspensions (e.g., E. coli ATCC 25922).
  • Incubate 18–24 hours at 37°C; determine MIC (minimum inhibitory concentration). Include positive controls (ciprofloxacin) and solvent controls (DMSO <1% v/v) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis and bioactivity of this compound derivatives?

  • Methodological Answer : Use a 2³ factorial design to test variables:

  • Factors : Reaction temperature (80–120°C), catalyst concentration (0.1–0.5 mol%), and substituent electronegativity (e.g., -Cl vs. -OCH₃).
  • Response Variables : Yield (%) and MIC (µg/mL). Analyze interactions via ANOVA; prioritize factors with p < 0.05. highlights such designs for multi-variable optimization .

Q. What strategies resolve contradictions in reported biological activity data for 1,2,4-triazole derivatives?

  • Methodological Answer : Discrepancies may arise from:

  • Test Organism Variability : Use standardized strains (e.g., C. albicans SC5314 for antifungal assays).
  • Compound Purity : Validate via HPLC (purity >95%; ).
  • Assay Conditions : Replicate studies under identical pH, temperature, and incubation times. and show differing MICs due to protocol variations .

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to C. albicans CYP51 (PDB ID: 1EA1).
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level; calculate HOMO/LUMO gaps to assess reactivity.
  • MD Simulations : Validate stability over 100 ns (GROMACS). supports theoretical frameworks for SAR .

Q. Key Notes

  • Advanced Methods : Include mechanistic studies (e.g., ROS generation assays for antifungal activity) and degradation pathway analysis (HPLC-UV/MS under oxidative stress) .
  • Ethical Compliance : Adhere to safety protocols for nitrophenoxy derivatives (e.g., PPE, fume hood use; ) .

Properties

IUPAC Name

1-[2-(4-nitrophenoxy)ethyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c15-14(16)9-1-3-10(4-2-9)17-6-5-13-8-11-7-12-13/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCNYONAYYIPCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356961
Record name 1-[2-(4-nitrophenoxy)ethyl]-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666428
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

210364-77-5
Record name 1-[2-(4-nitrophenoxy)ethyl]-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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